

Application Notes and Protocols for AF647-NHS Ester in Flow Cytometry

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Compound of Interest

Compound Name: AF647-NHS ester *tri*TEA

Cat. No.: B15137587

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Audience: Researchers, scientists, and drug development professionals.

Introduction to AF647-NHS Ester

AF647-NHS ester is a bright, far-red fluorescent dye widely used for labeling proteins, antibodies, peptides, and other amine-containing molecules for various applications, including flow cytometry.^{[1][2]} Its N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with primary amines on biomolecules to form stable amide bonds.^{[3][4]} The resulting AF647-conjugated molecules exhibit intense and stable fluorescence, making them ideal for detecting both high and low abundance targets in single-cell analysis.^{[1][5]}

Key advantages of using AF647-NHS ester for flow cytometry include:

- Bright and Photostable Signal: AF647 is a highly fluorescent and photostable dye, leading to robust and reproducible staining.^{[3][4]}
- Optimal Excitation and Emission: Its spectral properties are well-suited for the common 633 nm or 640 nm lasers found in most flow cytometers.^{[2][3]}
- High Water Solubility: The dye's high solubility in aqueous buffers simplifies the labeling process and reduces the risk of conjugate aggregation.^[1]
- pH Insensitivity: AF647 maintains its fluorescence over a broad pH range (pH 4 to 10), ensuring consistent performance in various staining buffers.^{[2][3]}

- Minimal Self-Quenching: AF647 can be conjugated to proteins at high molar ratios without significant fluorescence quenching, enabling the sensitive detection of low-abundance targets.[\[1\]](#)

Data Presentation

Table 1: Spectral and Chemical Properties of AF647-NHS Ester

Property	Value	Reference
Excitation Maximum (λ_{ex})	~651-655 nm	[2] [3] [4]
Emission Maximum (λ_{em})	~672-680 nm	[1] [2] [4]
Molar Extinction Coefficient	~191,800 - 270,000 $\text{cm}^{-1}\text{M}^{-1}$	[1] [2] [4]
Fluorescence Quantum Yield	~0.15	[1] [2]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[3] [4]
Reactivity	Primary amines (-NH ₂)	[3] [4]
Recommended Storage	-20°C in the dark, desiccated	[1]

Table 2: Recommended Parameters for Antibody Labeling with AF647-NHS Ester

Parameter	Recommended Range/Value	Notes	Reference
Antibody Concentration	2 - 10 mg/mL	Higher concentrations are optimal for efficient labeling.	[3][6]
Molar Ratio (Dye:Antibody)	5:1 to 20:1	The optimal ratio should be determined empirically for each antibody.	[7]
Reaction Buffer	0.1 M Sodium Bicarbonate or Phosphate Buffered Saline (PBS)	Must be free of primary amines (e.g., Tris).	[3][5]
Reaction pH	8.0 - 8.5	Optimal for the reaction between the NHS ester and primary amines.	[8]
Reaction Time	1 - 2 hours	At room temperature.	[5]
Quenching Reagent	1.5 M Hydroxylamine	To stop the labeling reaction.	[9]

Experimental Protocols

Antibody Labeling with AF647-NHS Ester

This protocol describes the labeling of an IgG antibody with AF647-NHS ester.

Materials:

- Purified antibody (free of BSA, gelatin, and amine-containing buffers like Tris)
- AF647-NHS ester
- Anhydrous dimethyl sulfoxide (DMSO)

- Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Solution: 1.5 M hydroxylamine, pH 8.5 (freshly prepared)
- Purification column (e.g., desalting column) or dialysis equipment
- Phosphate Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Prepare the Antibody:
 - Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[\[3\]](#)
 - If the buffer contains primary amines, perform a buffer exchange into PBS.
- Prepare the AF647-NHS Ester Stock Solution:
 - Immediately before use, dissolve the AF647-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[\[7\]](#)
- Labeling Reaction:
 - Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3) to the antibody solution.
 - Slowly add the calculated amount of AF647-NHS ester stock solution to the antibody solution while gently vortexing. The recommended molar ratio of dye to antibody is between 5:1 and 20:1.[\[7\]](#)
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[3\]](#)
- Stop the Reaction:
 - Add the quenching solution (1.5 M hydroxylamine, pH 8.5) to the reaction mixture.
 - Incubate for 1 hour at room temperature.[\[9\]](#)
- Purify the Conjugate:

- Separate the labeled antibody from the unreacted dye using a desalting column or by dialysis against PBS.
- Storage:
 - Store the purified AF647-labeled antibody at 4°C, protected from light. For long-term storage, add a carrier protein like BSA (0.1%) and 2 mM sodium azide, and store at -20°C or -80°C in single-use aliquots.[\[7\]](#)

Flow Cytometry Staining Protocol

This protocol provides a general procedure for direct immunofluorescent staining of cells with an AF647-conjugated antibody.

Materials:

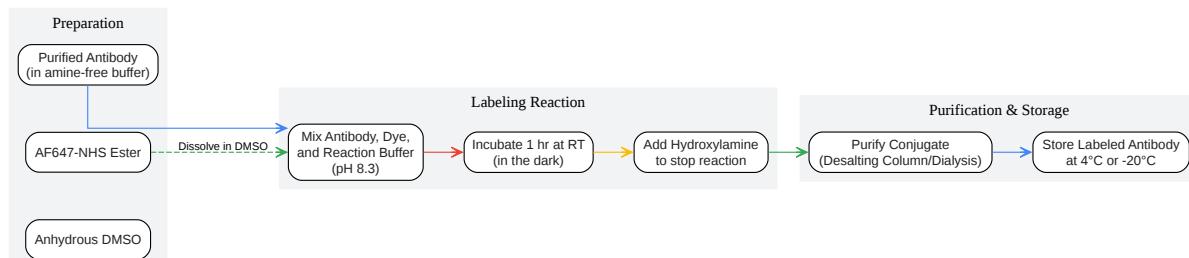
- Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- AF647-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- (Optional) Viability dye
- (Optional) Fc receptor blocking solution
- (Optional) Fixation and permeabilization buffers for intracellular staining

Procedure:

- Sample Preparation:
 - Prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in cold Flow Cytometry Staining Buffer.
 - If working with whole blood, perform red blood cell lysis.[\[10\]](#)
- Fc Receptor Blocking (Optional):

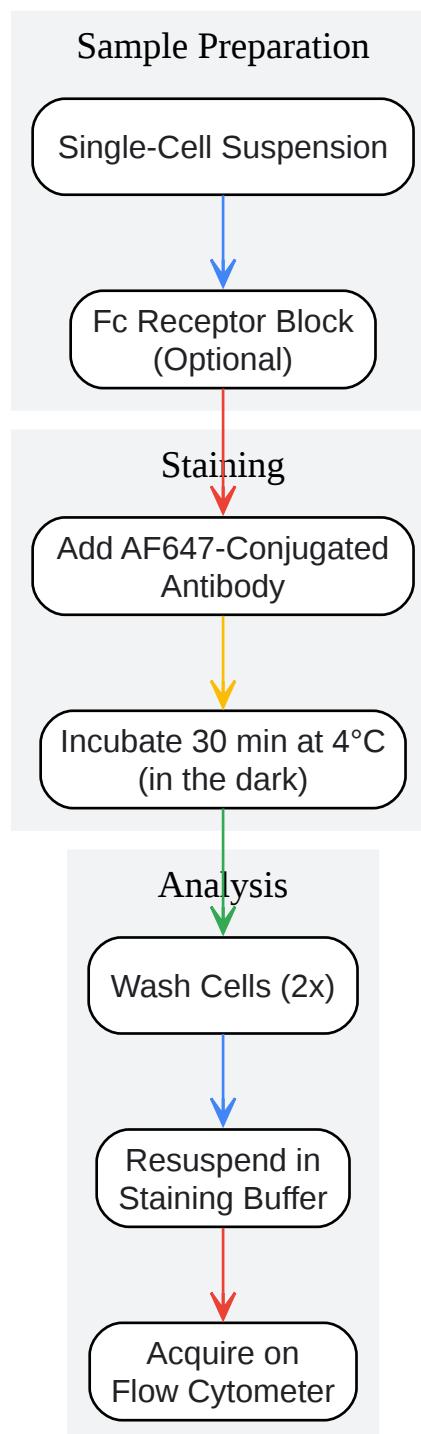
- To reduce non-specific binding, incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice.[11]
- Staining:
 - Add the predetermined optimal concentration of the AF647-conjugated antibody to the cell suspension.
 - Incubate for at least 30 minutes at 4°C in the dark.[12]
- Washing:
 - Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.[12]
- Resuspension:
 - Resuspend the cells in 200-500 µL of cold Flow Cytometry Staining Buffer.
- Data Acquisition:
 - Analyze the samples on a flow cytometer equipped with a 633 nm or 640 nm laser as soon as possible.[12] Keep the cells on ice and protected from light until acquisition.

Visualizations



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Caption: Workflow for conjugating antibodies with AF647-NHS ester.

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Caption: General workflow for direct immunofluorescent staining for flow cytometry.

Troubleshooting

Issue	Possible Cause	Recommendation	Reference
Weak or No Signal	Low antigen expression	Use a brighter fluorophore like AF647 for low-expressing targets. Ensure you are using fresh samples, as freezing can affect some antigens.	[13][14]
Degraded antibody or fluorophore		Store conjugated antibodies properly, protected from light. Use fresh antibodies if degradation is suspected.	[13][14]
Suboptimal antibody concentration		Titrate the antibody to determine the optimal staining concentration.	[13]
Incorrect instrument settings		Ensure the correct laser (633/640 nm) and emission filters are used for AF647.	[11]
High Background	Non-specific antibody binding	Use an Fc receptor blocking reagent. Include isotype controls to assess non-specific binding.	[11][15]
Insufficient washing		Perform additional wash steps after antibody incubation.	[11]

Antibody concentration too high	Titrate the antibody to find a concentration that provides a good signal-to-noise ratio.	[14]
Abnormal Scatter	Cell clumps or debris	Filter the cell suspension before staining. Use a viability dye to exclude dead cells, which can cause non-specific binding and altered scatter.
Lysis of cells	Handle cells gently; avoid harsh vortexing or high-speed centrifugation.	[13]

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